molecular formula BNaO₃ B106460 Dexol CAS No. 7632-04-4

Dexol

Cat. No. B106460
Key on ui cas rn: 7632-04-4
M. Wt: 81.8 g/mol
InChI Key: YKLJGMBLPUQQOI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04412934

Procedure details

The bleaching composition consisting of the detergent composition of Example I plus the bleaching system consisting of the sodium perborate and the sodium acetyloxybenzene sulfonate was placed in a beaker of water. The amount of detergent composition and bleach activator added to the beaker of water corresponded to 1250 ppm and a maximum theoretical amount of available oxygen from percarboxylic acid of 10 ppm, respectively. The molar ratio of hydrogen peroxide yielded by sodium perborate to sodium acetyloxybenzene sulfonate was 1. The water in the beaker was 37° C. and contained 7 grains/gallon water hardness.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium acetyloxybenzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[B:1]([O:3][O-:4])=[O:2].[Na+:5].[C:6]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[S:16]([O-:19])(=[O:18])=[O:17])(=[O:8])[CH3:7].[Na+].O=O>O>[OH:3][OH:4].[B:1]([O:3][O-:4])=[O:2].[Na+:5].[C:6]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[S:16]([O-:19])(=[O:17])=[O:18])(=[O:8])[CH3:7].[Na+:5] |f:0.1,2.3,7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(=O)O[O-].[Na+]
Step Two
Name
sodium acetyloxybenzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
B(=O)O[O-].[Na+]
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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